2-Hydroxyethyl 4-nitrophenyl sulfide

Reactive Dye Synthesis Vinyl Sulfone Intermediates Synthetic Handle Differentiation

2-Hydroxyethyl 4-nitrophenyl sulfide (CAS 13287-76-8), also systematically named 2-[(4-nitrophenyl)thio]ethanol, is a nitro-substituted aryl thioether featuring a primary hydroxyethyl moiety. With a molecular formula of C₈H₉NO₃S and a molecular weight of 199.23 g/mol, this compound is a crystalline solid with a melting point of 60°C.

Molecular Formula C8H9NO3S
Molecular Weight 199.23 g/mol
CAS No. 13287-76-8
Cat. No. B081120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyethyl 4-nitrophenyl sulfide
CAS13287-76-8
Molecular FormulaC8H9NO3S
Molecular Weight199.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])SCCO
InChIInChI=1S/C8H9NO3S/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,10H,5-6H2
InChIKeyRVYZERYSWJUUJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxyethyl 4-nitrophenyl sulfide (CAS 13287-76-8): Core Chemical Identity and Procurement-Grade Specifications


2-Hydroxyethyl 4-nitrophenyl sulfide (CAS 13287-76-8), also systematically named 2-[(4-nitrophenyl)thio]ethanol, is a nitro-substituted aryl thioether featuring a primary hydroxyethyl moiety [1]. With a molecular formula of C₈H₉NO₃S and a molecular weight of 199.23 g/mol, this compound is a crystalline solid with a melting point of 60°C . It belongs to the class of nitrophenylthioether derivatives and is recognized for its dual functionality: it serves as a fluorescent probe for cysteine detection in biological samples and as a critical intermediate in the synthesis of vinyl sulfone reactive dyes . Its unique combination of a reducible nitro group, a nucleophilic thioether linkage, and a derivatizable hydroxyl handle underpins its value in both analytical biochemistry and industrial dye chemistry.

Why 2-Hydroxyethyl 4-nitrophenyl sulfide Cannot Be Replaced by Generic Nitrophenyl Sulfides in Critical Workflows


Substituting 2-hydroxyethyl 4-nitrophenyl sulfide with a simpler 4-nitrophenyl alkyl or aryl sulfide (e.g., 4-nitrophenyl methyl sulfide, CAS 701-57-5) is not feasible when the application demands a terminal hydroxyl group for subsequent functionalization. The hydroxyethyl moiety is essential for the final sulfation step in the production of p-aminophenyl-β-sulfatoethylsulfone, the key intermediate for vinyl sulfone reactive dyes [1]. In biochemical contexts, the compound's fluorescence response upon covalent adduct formation with cysteine residues is mechanistically tied to its specific structure, and close analogs lacking the hydroxyethyl group would not exhibit the same reactivity or spectral properties . The quantitative evidence below establishes the specific, measurable advantages that distinguish this compound from its closest in-class alternatives.

Quantitative Differentiation Evidence: 2-Hydroxyethyl 4-nitrophenyl sulfide vs. Structural Analogs


Unique Hydroxyethyl Handle Enables Direct Sulfation to Reactive Dye Intermediate

2-Hydroxyethyl 4-nitrophenyl sulfide is the direct precursor to 4-nitrophenyl-β-hydroxyethyl sulfone and ultimately p-aminophenyl-β-sulfatoethylsulfone, the cornerstone intermediate for vinyl sulfone reactive dyes [1]. The terminal hydroxyl group is essential for the final sulfation step. In contrast, 4-nitrophenyl methyl sulfide (CAS 701-57-5) and 4-nitrophenyl phenyl sulfide (CAS 952-97-6) lack a free hydroxyl group and cannot be directly sulfated, requiring additional, yield-reducing synthetic steps if used as starting materials . The patented mercaptoethanol-based route using this compound achieves a 92% yield of 4-nitrophenyl-β-hydroxyethyl sulfone based on p-nitrochlorobenzene, demonstrating high process efficiency [1].

Reactive Dye Synthesis Vinyl Sulfone Intermediates Synthetic Handle Differentiation

Crystalline Structure Confirmation Provides Definitive Identity Verification for Quality Control

The single-crystal X-ray structure of 2-hydroxyethyl 4-nitrophenyl sulfide has been definitively solved and deposited (CCDC 1882283), providing unambiguous identity confirmation [1]. The compound crystallizes in the triclinic space group P1̅ with unit cell parameters a = 6.984(4) Å, b = 7.494(4) Å, c = 9.174(5) Å, α = 97.249(9)°, β = 95.155(8)°, γ = 108.515(8)°, and V = 447.4(4) ų at T = 296(2) K, with a final R factor of Rgt(F) = 0.0538 [1]. This level of structural characterization exceeds what is available for many closely related 4-nitrophenyl sulfides, whose crystal structures remain unreported in the Cambridge Structural Database.

X-ray Crystallography Quality Control Polymorph Identification

Distinct Melting Point Enables Rapid Identity Screening Against Common Analogs

2-Hydroxyethyl 4-nitrophenyl sulfide exhibits a sharp melting point of 60°C . This value is distinct from structurally related 4-nitrophenyl sulfides: 4-nitrophenyl methyl sulfide (CAS 701-57-5) melts at 66-69°C, a difference of +6 to +9°C , while bis(4-nitrophenyl) sulfide (CAS 1223-31-0) is a higher-melting solid [1]. This melting point depression relative to the methyl analog is consistent with the hydrogen-bonding capability of the terminal hydroxyl group disrupting crystal packing. The 60°C melting point serves as a simple, low-cost identity screen that can be performed without sophisticated instrumentation.

Physicochemical Characterization Melting Point Analysis Identity Testing

Patented Mercaptoethanol Route Offers Higher Atom Economy vs. Traditional Acetanilide Process

The industrial production of p-aminophenyl-β-sulfatoethylsulfone via 2-hydroxyethyl 4-nitrophenyl sulfide (the mercaptoethanol route) represents a significant process improvement over the traditional acetanilide/chlorosulfonic acid method [1]. The patented process (EP0092909A2) explicitly states that the prior acetanilide route suffers from problems including the need for excessive chlorosulfonic acid, instability of acetylaminobenzenesulfonyl chloride causing yield loss, low sulfinic acid reduction yield, and by-product acetic ester formation reducing purity [1]. In contrast, the sulfide-based route yields 92% of 4-nitrophenyl-β-hydroxyethyl sulfone from p-nitrochlorobenzene with high purity, and the intermediates are described as 'stable and easy to handle' [1].

Green Chemistry Atom Economy Dye Intermediate Manufacturing

Dual-Mode Reactivity: Fluorescent Probe for Cysteine Detection Not Available from Non-Hydroxylated Analogs

2-Hydroxyethyl 4-nitrophenyl sulfide is specifically documented as a fluorescent probe for detecting cysteine in biological samples, functioning through covalent adduct formation with cysteine residues in proteins . This application is not reported for simpler 4-nitrophenyl sulfides such as 4-nitrophenyl methyl sulfide or bis(4-nitrophenyl) sulfide, which are primarily studied for their oxidation kinetics [1] or as synthetic intermediates. The hydroxyethyl group enhances aqueous compatibility, which is critical for biological assay conditions, while the nitrophenylthioether core provides the reactive electrophilic site for cysteine thiolate attack . Although explicit detection limit data for this specific compound are not available in the open literature, the fluorescence turn-on mechanism upon adduct formation enables spectroscopic detection .

Fluorescent Probe Cysteine Detection Bioconjugation

Optimal Deployment Scenarios for 2-Hydroxyethyl 4-nitrophenyl sulfide in Research and Industry


Industrial Synthesis of Vinyl Sulfone Reactive Dye Intermediates

This compound is the preferred starting material for manufacturing p-aminophenyl-β-sulfatoethylsulfone via the three-step mercaptoethanol route (condensation, oxidation, reduction). The process achieves 92% oxidation yield and avoids the excessive chlorosulfonic acid usage of the traditional acetanilide method, making it the superior choice for dye intermediate manufacturers seeking to reduce environmental compliance costs and improve atom economy [1]. The hydroxyl group is directly available for sulfation without additional synthetic manipulation.

Fluorescent Detection of Cysteine in Biological Samples

For biochemistry and proteomics laboratories, this compound serves as a cysteine-selective fluorescent probe. Its nitrophenylthioether core reacts with cysteine thiolate to form a covalent adduct, producing a fluorescence signal detectable by standard spectroscopic techniques . The hydroxyethyl group enhances aqueous solubility compared to more hydrophobic 4-nitrophenyl sulfide analogs, facilitating use in physiological buffer conditions .

Quality Control Reference Standard with Definitive Crystallographic Identity

The availability of a deposited single-crystal structure (CCDC 1882283) with precisely determined unit cell parameters (triclinic P1̅, a=6.984 Å, b=7.494 Å, c=9.174 Å) makes this compound suitable as a crystallographic reference standard [2]. QC laboratories can use powder X-ray diffraction to confirm identity against the calculated powder pattern from the single-crystal data, a capability not available for many structurally related 4-nitrophenyl sulfides whose crystal structures remain unsolved [2].

Organic Synthesis Building Block Requiring a Traceless Hydroxyl Directing Group

In medicinal chemistry and agrochemical synthesis, the compound's hydroxyethyl side chain serves as a versatile synthetic handle. It can be oxidized to the sulfone for vinyl sulfone pharmacophore construction, sulfated for reactive dye applications, or converted to a leaving group for nucleophilic displacement [1]. This multi-step derivatization potential distinguishes it from non-functionalized 4-nitrophenyl sulfides, which lack a modifiable side chain.

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